molecular formula C19H23N5O4 B15281547 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B15281547
M. Wt: 385.4 g/mol
InChI Key: QAKNWCFOKANCQZ-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals due to its diverse biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst, such as sulfuric acid, are employed to introduce the methoxy groups at the desired positions.

    Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then coupled with the quinazolinone core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various quinazolinone and pyrazole derivatives, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure suggests it may interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it could be explored as a lead compound in drug discovery, particularly for diseases where quinazolinone and pyrazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, while the pyrazole moiety can interact with various biological targets, potentially leading to synergistic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3(4H)-quinazolinyl derivatives are known for their kinase inhibitory activity.

    Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole derivatives are widely studied for their anti-inflammatory and analgesic properties.

Uniqueness

What sets 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide apart is the combination of the quinazolinone and pyrazole moieties in a single molecule, potentially offering a unique profile of biological activities and making it a valuable compound for further research.

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C19H23N5O4/c1-12-7-13(2)24(22-12)6-5-20-18(25)10-23-11-21-15-9-17(28-4)16(27-3)8-14(15)19(23)26/h7-9,11H,5-6,10H2,1-4H3,(H,20,25)

InChI Key

QAKNWCFOKANCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)C

Origin of Product

United States

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